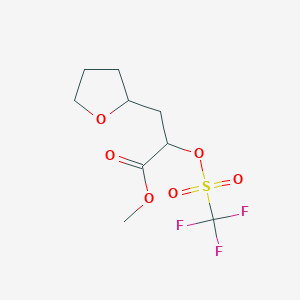
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethylsulfonyloxy group, which imparts significant reactivity and potential for diverse applications in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of oxirane with methyl 3-hydroxy-2-(trifluoromethylsulfonyloxy)propanoate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects in different systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfinyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylthio)propanoate
Uniqueness
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Biological Activity
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate, also known as (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H13F3O6S |
| Molecular Weight | 306.26 g/mol |
| IUPAC Name | methyl (2R)-3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
| InChI Key | UVBCNYPMJSSUSF-COBSHVIPSA-N |
| Isomeric SMILES | COC(=O)C@@HOS(=O)(=O)C(F)(F)F |
Synthesis
The synthesis of this compound typically involves the reaction of a tetrahydrofuran derivative with a trifluoromethylsulfonylating agent. This process requires controlled conditions to yield high purity and yield products. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride, which facilitate various chemical transformations .
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethylsulfonyl group, which enhances its reactivity and binding affinity to specific molecular targets. The oxolane ring contributes to the compound's stability and facilitates interactions with biological systems.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies demonstrated its effectiveness in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission .
- Antimicrobial Activity : A study conducted on various derivatives of trifluoromethylsulfonyl compounds showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .
- Drug Development Applications : The compound's unique structure makes it a valuable candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to penetrate biological membranes enhances its potential efficacy .
Properties
Molecular Formula |
C9H13F3O6S |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
UVBCNYPMJSSUSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















